molecular formula C11H17NO2 B13288681 2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol

2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13288681
M. Wt: 195.26 g/mol
InChI Key: SOJKFHMBGGBSSD-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C12H19NO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 4-methylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-methylbenzylamine with epichlorohydrin, followed by a ring-opening reaction with a suitable nucleophile such as water or an alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the ring-opening process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various amines or alcohols.

Scientific Research Applications

2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: This compound is structurally similar but lacks the 4-methylphenylmethylamino group.

    3-Methylamino-1,2-propanediol: Another similar compound with a different substitution pattern on the propane-1,3-diol backbone.

Uniqueness

2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the 4-methylphenylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(4-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H17NO2/c1-9-2-4-10(5-3-9)6-12-11(7-13)8-14/h2-5,11-14H,6-8H2,1H3

InChI Key

SOJKFHMBGGBSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(CO)CO

Origin of Product

United States

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